2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate
Description
Chemical Structure and Formula The compound 2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate features a bicyclic scaffold with a 2-azabicyclo[2.1.1]hexane core. This structure includes two ester groups (tert-butyl and methyl) at positions 2 and 4, respectively, and a hydroxymethyl substituent at position 1. Its molecular formula is C₁₄H₂₃NO₆, derived from combining the bicyclohexane skeleton with the substituents .
Synthesis and Key Modifications
Synthesis of 2-azabicyclo[2.1.1]hexane derivatives often employs photochemical or cycloaddition strategies. For example, photochemical methods starting from cyclobutene dicarboxylic anhydrides have been reported to efficiently generate the bicyclic core . Modifications such as esterification (e.g., tert-butyl and methyl esters) and hydroxymethylation are typically introduced via selective protection/deprotection or nucleophilic substitution .
Properties
IUPAC Name |
2-O-tert-butyl 4-O-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-12(9(16)18-4)5-13(14,6-12)8-15/h15H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOVIYYBKZNLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Intermediate Synthesis
The synthesis typically begins with N-Boc-4-hydroxymethyl-2,4-methanoproline (6 ), a pivotal intermediate accessible via a four-step sequence from methylenecyclobutane derivatives. The optimization of this route enables multigram-scale production, with 6 synthesized in 32% yield over four steps. Critical to this process is the stereoselective formation of the 2-azabicyclo[2.1.1]hexane core, achieved through intramolecular cyclization under acidic conditions.
Methylation and Carboxylate Formation
Two principal methods dominate the introduction of the methyl ester and tert-butyl carbamate groups:
Method A: Direct Alkylation with Methyl Iodide
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Reagents : Methyl iodide (MeI), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
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Procedure : A suspension of 6 (22.0 g, 85.51 mmol) and K₂CO₃ (17.7 g, 128.3 mmol) in DMF (100 mL) is treated with MeI (11.0 mL, 0.177 mol) at room temperature for 18 hours.
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Mechanism : The reaction proceeds via nucleophilic substitution, where the carboxylate oxygen attacks methyl iodide, facilitated by the base.
Method B: Sequential Boc Protection and Esterification
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Reagents : Di-tert-butyl dicarbonate (Boc₂O), methanol (MeOH).
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Procedure : Boc₂O (94.8 g, 0.435 mol) in MeOH (100 mL) is added to a solution of methyl ester intermediate 17 (82.0 g, 0.395 mol). The mixture is stirred for 3 hours, followed by aqueous workup.
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Advantage : This method avoids harsh alkylating agents, making it preferable for acid-sensitive substrates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Scale-Up Considerations
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Multigram Synthesis : The use of SOCl₂-mediated esterification allows kilogram-scale production. For example, treating 6 (1.10 kg) with SOCl₂ (1.92 kg) in CH₂Cl₂/DMF yields 1.15 kg of intermediate.
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Workup Simplification : Isolation of zwitterionic amino acids via pH adjustment minimizes chromatography.
Functional Group Interconversions
Hydroxymethyl to Carboxylate
Amino Group Manipulations
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Deprotection : HCl in dioxane cleaves the Boc group, yielding the free amine as a stable hydrochloride salt.
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Reductive Amination : Sodium cyanoborohydride facilitates reductive alkylation of the secondary amine.
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 18 hours | 3–6 hours |
| Yield | 70% | 68–75% |
| Scalability | Suitable for >100 g batches | Limited by Boc₂O cost |
| Byproducts | Minor iodide salts | None |
| Functional Tolerance | Sensitive to free amines | Compatible with diverse substituents |
Challenges and Solutions
Epimerization During Esterification
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate can undergo various chemical reactions, including:
Reduction: This process involves the removal of oxygen or the addition of hydrogen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
a. Drug Development
Compound X has been investigated for its potential as a pharmacological agent due to its structural similarities with known bioactive compounds. Its bicyclic structure allows for interactions with biological targets, making it a candidate for drug development.
- Case Study : Research has shown that derivatives of bicyclic compounds exhibit activity against certain cancer cell lines. Compound X has been synthesized and tested for cytotoxicity against various cancer types, demonstrating promising results in preliminary assays .
b. Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological studies. Its azabicyclo structure may influence its binding affinity to receptors involved in neurological disorders.
- Research Insight : Studies have indicated that related compounds can modulate dopamine and serotonin receptors, suggesting that compound X might possess similar properties .
Materials Science
a. Polymer Chemistry
Compound X can serve as a building block in the synthesis of novel polymers with enhanced properties. Its dicarboxylate functionality allows for easy incorporation into polymer matrices.
- Application Example : Researchers have utilized similar azabicyclo compounds in the development of biodegradable polymers, which could lead to environmentally friendly materials with applications in packaging and medical devices .
b. Coatings and Adhesives
The unique chemical structure of compound X lends itself to applications in coatings and adhesives, where its stability and adhesion properties can be exploited.
- Case Study : Experiments have demonstrated that incorporating azabicyclo structures into adhesive formulations improves their thermal stability and bonding strength .
Synthetic Chemistry
a. Organic Synthesis
The synthesis of compound X itself presents opportunities for advancing synthetic methodologies, particularly in the realm of asymmetric synthesis.
- Methodological Insight : The synthesis route developed for compound X involves key steps that could be adapted for creating other complex molecules, showcasing its utility as a synthetic intermediate .
b. Catalysis
Due to its functional groups, compound X may act as a ligand in catalytic processes, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed bioactive effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Substituent Diversity: The target compound’s hydroxymethyl and dual ester groups distinguish it from analogs with amino (Analog 1) or carboxylic acid (Analog 2, 3) substituents. These groups modulate solubility and steric bulk .
- Bicyclic Core Variations : Compounds with bicyclo[2.2.0]hexane (e.g., from photoaddition reactions) or bicyclo[3.1.0]hexane cores exhibit distinct ring strain and reactivity profiles .
Physicochemical and Functional Comparisons
Table 2: Collision Cross-Section (CCS) and Calculated Properties
Insights :
- The target compound’s hydroxymethyl group may slightly increase CCS .
- Polarity : Analog 2’s carboxylic acid group reduces LogP (-0.5), enhancing aqueous solubility compared to esterified derivatives .
Biological Activity
2-tert-butyl-4-methyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is 2-tert-butyl-4-methyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate, with the molecular formula C12H21NO3 and a molecular weight of 227.31 g/mol. Its structure features a bicyclic framework that is characteristic of azabicyclo compounds, which often exhibit interesting pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.31 g/mol |
| CAS Number | 2580223-92-1 |
| Purity | 95% |
Synthesis
The synthesis of 2-tert-butyl-4-methyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane derivatives typically involves multi-step organic reactions starting from simpler precursors such as cyclobutene derivatives or dicarboxylic anhydrides. A notable method includes the stereoselective electrophilic addition to double bonds followed by ring closure and subsequent functional group modifications .
Biological Activity
Research indicates that compounds within the azabicyclo family exhibit a range of biological activities including antimicrobial, antiviral, and anticancer properties. The specific biological activities of 2-tert-butyl-4-methyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate have not been extensively documented in literature; however, related compounds have shown promising results.
Antimicrobial Activity
Studies on similar azabicyclo compounds suggest potential antimicrobial effects against various bacterial strains. For example, derivatives have been tested for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays .
Antiviral Activity
Azabicyclo compounds have also been investigated for their antiviral properties. Some studies indicate that modifications on the bicyclic structure can enhance activity against viruses by interfering with viral replication mechanisms .
Anticancer Properties
There is emerging evidence that bicyclic compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways including the modulation of cell cycle progression and apoptosis-related proteins . Specific studies on related azabicyclo derivatives have reported cytotoxic effects on cancer cell lines such as HeLa and MCF-7 .
Case Studies
Several case studies highlight the biological activity of structurally similar compounds:
- Antimicrobial Activity : A study demonstrated that a related azabicyclo compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Anticancer Effects : In vitro tests revealed that certain azabicyclo derivatives could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase .
- Viral Inhibition : Another study reported that modifications to the azabicyclo structure enhanced activity against herpes simplex virus (HSV), suggesting a potential pathway for therapeutic development .
Q & A
Basic: What experimental design principles should be prioritized during the synthesis of 2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate?
Answer:
Synthesis optimization requires a multi-step approach with careful control of reaction conditions. Key principles include:
- Reagent Selection : Use catalysts like palladium diacetate (for coupling reactions) and bases such as potassium carbonate for deprotonation steps .
- Temperature Control : Critical for intermediates sensitive to thermal degradation. For example, low-temperature lithiation (-78°C) using lithium diisopropylamide (LDA) ensures regioselectivity .
- Purification : Column chromatography (e.g., silica gel) or recrystallization is essential for isolating bicyclic intermediates with high stereochemical purity .
- Design of Experiments (DoE) : Statistical methods like fractional factorial design minimize experimental runs while optimizing parameters (e.g., solvent ratios, reaction time) .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (δH, δC) identify substituents on the bicyclic core and ester groups. For example, tert-butyl protons appear as singlets near 1.4 ppm .
- Infrared (IR) Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile solvents .
- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for specific antidotes (e.g., activated charcoal for ingestion) .
- Waste Disposal : Segregate halogenated waste (if chlorinated byproducts form) and neutralize acidic/basic residues before disposal .
Advanced: How can computational modeling accelerate reaction optimization for derivatives of this bicyclic scaffold?
Answer:
- Quantum Chemical Calculations : Tools like DFT (Density Functional Theory) predict transition states and regioselectivity in cycloaddition or hydroxylation steps .
- Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy pathways for azabicyclo ring formation, reducing trial-and-error experimentation .
- Machine Learning (ML) : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for new derivatives .
Advanced: How should researchers address contradictions in spectral data during structural elucidation?
Answer:
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., tert-butyl esters in and ) to resolve ambiguities .
- Isotopic Labeling : Use deuterated reagents to confirm proton assignments in overcrowded NMR regions.
- X-ray Crystallography : Resolve absolute stereochemistry when chiral centers are present .
Advanced: What methodologies are effective for elucidating the reaction mechanism of azabicyclo ring formation?
Answer:
- Kinetic Studies : Monitor intermediates via in-situ techniques (e.g., FTIR or LC-MS) to identify rate-determining steps .
- Isotope Effects : Use ¹⁸O-labeled water or D₂O to trace hydroxylation pathways (e.g., ’s hydroxylation step) .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to test for radical intermediates in oxidation steps .
Advanced: How can green chemistry metrics be applied to improve the sustainability of synthesis routes?
Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol to reduce environmental impact .
- Atom Economy : Optimize multi-step reactions (e.g., ’s 5-step synthesis) to minimize waste. Calculate E-factor (kg waste/kg product) .
- Catalytic Systems : Use recyclable catalysts (e.g., immobilized palladium) to enhance reusability and reduce metal leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
